molecular formula C7H9ClN2O B8539108 2-(3-Chloro-2-pyridinylamino)ethanol

2-(3-Chloro-2-pyridinylamino)ethanol

Cat. No.: B8539108
M. Wt: 172.61 g/mol
InChI Key: UUZQUEGKORYRGQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-pyridinylamino)ethanol is a pyridine derivative featuring a chloro substituent at the 3-position of the pyridine ring and an ethanolamine moiety (-NH-CH2-CH2-OH) attached to the 2-position. This structure combines the aromatic properties of pyridine with the hydrophilic and hydrogen-bonding capabilities of ethanolamine.

The ethanolamine side chain may facilitate solubility in polar solvents and participation in chelation or hydrogen-bonding interactions .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-[(3-chloropyridin-2-yl)amino]ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10)

InChI Key

UUZQUEGKORYRGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Type

(a) Pyridine vs. Benzene Ring Analogs
  • (R)-2-Amino-2-(3-chlorophenyl)ethanol (CAS 926291-77-2): Similarity: 0.98 (phenyl instead of pyridine) . Key Differences: Replacing pyridine with benzene reduces polarity and hydrogen-bond acceptor sites. This may decrease solubility in aqueous media compared to the target compound. Biological Implications: The pyridine ring in 2-(3-Chloro-2-pyridinylamino)ethanol could enhance interactions with metalloenzymes (e.g., tyrosinase) due to nitrogen’s lone pair .
(b) Chloro Position on Pyridine
  • (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (CAS 2089388-97-4): Chloro at pyridine’s 6-position vs. 3-position in the target compound. Molecular Weight: 245.53 g/mol (higher due to dihydrochloride salt). Impact: Positional isomerism alters electronic distribution. A 3-chloro group may direct electrophilic substitution differently compared to 6-chloro, affecting synthesis and reactivity .

Functional Group Variations

(a) Aminoethanol vs. Methylaminoethanol
  • 2-(Methylamino)ethanol (CAS 109-83-1): Simpler structure with a methyl group on the aminoethanol chain. Molecular Formula: C3H9NO. Comparison: The absence of a pyridine ring reduces aromatic interactions but increases flexibility. This compound is widely used as a corrosion inhibitor or surfactant, highlighting the role of the ethanolamine group in industrial applications .
(b) Ester and Thioether Derivatives
  • Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from ): Contains a pyrimidine ring and ester group. Key Contrast: The pyrimidine core and ester functionality introduce different hydrogen-bonding and hydrolytic stability profiles compared to the pyridine-ethanolamine structure.

Enzyme Inhibition Potential

The target compound’s pyridine and ethanolamine groups may similarly interact with enzyme active sites, though chloro substitution could modulate potency .

Pharmaceutical Intermediate Utility

Compounds like 2-(Methylamino)pyridine-3-methanol () are used in drug synthesis for their heterocyclic reactivity. The target compound’s chloro-pyridine group may serve as a handle for further functionalization (e.g., cross-coupling reactions) in medicinal chemistry .

Q & A

What are the optimal synthetic routes for 2-(3-Chloro-2-pyridinylamino)ethanol, and how do reaction conditions influence yield?

Basic Research Focus:
The synthesis of pyridine-substituted ethanolamines typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route involves reacting 3-chloro-2-aminopyridine with ethylene oxide or ethylene carbonate under basic conditions (e.g., NaH or KOH) . Temperature control (60–80°C) and solvent choice (e.g., THF or DMF) are critical to minimize side reactions like over-alkylation. Evidence from analogous compounds (e.g., 2-(2-chlorophenoxy)ethanol) suggests yields can vary from 40–70% depending on stoichiometry and catalyst use .

Advanced Consideration:
For scale-up, microwave-assisted synthesis or flow chemistry may improve efficiency. Computational modeling (e.g., DFT) can predict reaction pathways and optimize transition states, as demonstrated in thermodynamic studies of similar ethanolamine derivatives .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Focus:

  • NMR : ¹H NMR should show characteristic pyridine protons (δ 7.5–8.5 ppm), the ethanolamine -NH- (δ 3.2–3.5 ppm), and -CH2OH (δ 3.6–4.0 ppm). ¹³C NMR will confirm the pyridine carbons and ethylene linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C7H8ClN2O (exact mass: 186.0293) .

Advanced Consideration:
X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities, particularly if chiral centers exist (e.g., in derivatives like (R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride) .

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Focus:

  • Toxicity : Chlorinated pyridines and ethanolamines may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as seen in stability studies of 2-chloroethanol derivatives .

Advanced Consideration:
In vitro studies require adherence to ethical guidelines. Products like deuterated analogs (e.g., 2-((Methyl-d3)-2-pyridinylamino)ethanol) are restricted to non-living systems, as per FDA regulations .

How does this compound interact with biological targets, and what assays are suitable for activity screening?

Advanced Research Focus:

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with enzymes or receptors. For example, similar compounds like (3-Chloropyridin-2-yl)(phenyl)methanol show affinity for kinase targets .
  • Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to assess cAMP or calcium signaling. Ensure solubility in DMSO/PBS ≤0.1% .

How can computational methods predict the physicochemical properties of this compound?

Advanced Research Focus:

  • Thermodynamic Properties : Group contribution models (e.g., Joback method) estimate vaporization enthalpy (ΔHvap) and solubility. For ethanolamine analogs, ΔHvap ranges from 60–80 kJ/mol .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes with proteins. Pyridine derivatives often bind via π-π stacking and hydrogen bonds .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Focus:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) is standard. LC-MS/MS improves sensitivity in biological samples .
  • Matrix Effects : Use isotopically labeled internal standards (e.g., ²H or ¹³C analogs) to correct for ion suppression in mass spectrometry .

How do structural modifications of this compound impact its reactivity and bioactivity?

Advanced Research Focus:

  • Fluorination : Adding -CF3 groups (e.g., as in (R)-2,2,2-Trifluoro-1-(pyridin-3-YL)ethanamine HCl) enhances metabolic stability and lipophilicity .
  • Amino Acid Conjugates : Coupling with glycine or alanine via carbodiimide chemistry can improve water solubility and target specificity .

What discrepancies exist in literature data for pyridine-ethanolamine derivatives, and how can they be resolved?

Advanced Research Focus:

  • Synthetic Yields : Contradictions may arise from varying catalyst purity or solvent grades. Reproduce reactions under controlled conditions (e.g., anhydrous DMF vs. technical grade) .
  • Spectroscopic Assignments : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) or compare with crystallographic data .

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